
8-(N,N-Dimethylaminomethyl)guanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(N,N-Dimethylaminomethyl)guanosine is a guanosine analogue, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has garnered interest due to its immunostimulatory activity and its ability to induce type I interferons, producing antiviral effects .
Métodos De Preparación
The synthesis of 8-(N,N-Dimethylaminomethyl)guanosine typically involves the modification of guanosine at the 8-position. One common method includes the reaction of guanosine with formaldehyde and dimethylamine under specific conditions to introduce the N,N-dimethylaminomethyl group at the 8-position. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
8-(N,N-Dimethylaminomethyl)guanosine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine core.
Substitution: The N,N-dimethylaminomethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-(N,N-Dimethylaminomethyl)guanosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: Its immunostimulatory properties make it useful in studying immune responses and antiviral mechanisms.
Medicine: Research into its antiviral properties has implications for developing new antiviral therapies.
Mecanismo De Acción
The mechanism of action of 8-(N,N-Dimethylaminomethyl)guanosine involves the activation of Toll-like receptor 7 (TLR7). This activation leads to the induction of type I interferons, which are crucial for antiviral responses. The compound’s immunostimulatory activity is dependent on this pathway, making it a potent agent in modulating immune responses .
Comparación Con Compuestos Similares
8-(N,N-Dimethylaminomethyl)guanosine is unique due to its specific modification at the 8-position with an N,N-dimethylaminomethyl group. Similar compounds include other guanosine analogs such as:
- 8-methylguanosine
- 8-ethylguanosine
- 8-aminoguanosine
These analogs also exhibit various biological activities, but the specific modification in this compound provides distinct immunostimulatory and antiviral properties .
Propiedades
Fórmula molecular |
C13H20N6O5 |
|---|---|
Peso molecular |
340.34 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(dimethylamino)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C13H20N6O5/c1-18(2)3-6-15-7-10(16-13(14)17-11(7)23)19(6)12-9(22)8(21)5(4-20)24-12/h5,8-9,12,20-22H,3-4H2,1-2H3,(H3,14,16,17,23)/t5?,8-,9-,12-/m1/s1 |
Clave InChI |
OPNOQZKPMMBUKO-XGCYWRKESA-N |
SMILES isomérico |
CN(C)CC1=NC2=C(N1[C@H]3[C@@H]([C@@H](C(O3)CO)O)O)N=C(NC2=O)N |
SMILES canónico |
CN(C)CC1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


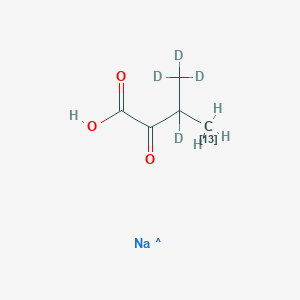

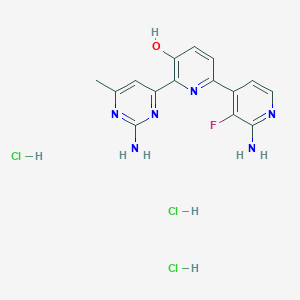
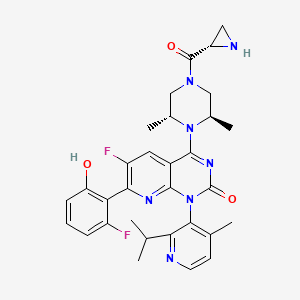

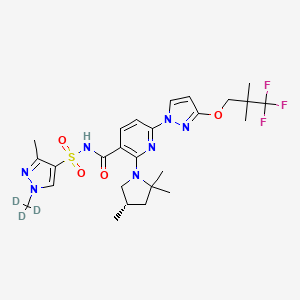
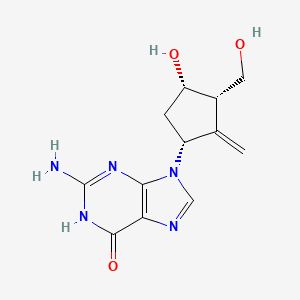


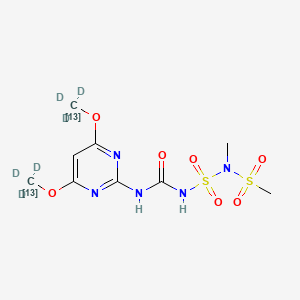
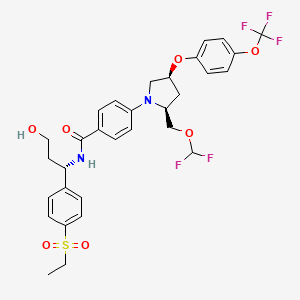
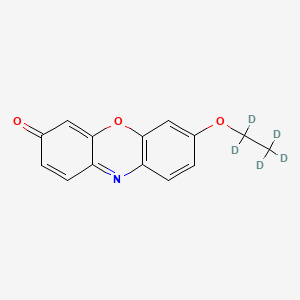
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
